molecular formula C23H22ClNO2 B1675295 Licofelone CAS No. 156897-06-2

Licofelone

Cat. No.: B1675295
CAS No.: 156897-06-2
M. Wt: 379.9 g/mol
InChI Key: UAWXGRJVZSAUSZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Licofelone is a dual-acting anti-inflammatory drug that simultaneously inhibits the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LOX) . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

This compound, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes . This dual inhibition results in a decrease in the production of pro-inflammatory leukotrienes and prostaglandins . The drug’s interaction with its targets leads to a reduction in inflammation and associated pain .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving the production of prostaglandins and leukotrienes, which are key mediators of inflammation . By inhibiting COX and LOX, this compound disrupts these pathways, reducing the production of these inflammatory mediators . This has downstream effects on inflammatory responses, potentially reducing symptoms in conditions like osteoarthritis .

Result of Action

This compound’s action results in a reduction in inflammation and associated pain . It has been shown to have neuroprotective properties in the central nervous system . In a study on rats, this compound was found to attenuate colitis, increase superoxide dismutase (SOD) activity, and significantly reduce colonic levels of inflammatory factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as age, sex, immunological status, and specific dietary habits may affect the incidence and progression of inflammatory diseases that this compound is used to treat . .

Safety and Hazards

Licofelone is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Biochemical Analysis

Biochemical Properties

Licofelone plays a significant role in biochemical reactions by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and pain . Additionally, this compound interacts with nitric oxide synthase (NOS), particularly inducible NOS (iNOS), which is crucial for its neuroprotective properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It attenuates neuroinflammation and oxidative stress, which are critical in the pathophysiology of neurodegenerative diseases like Parkinson’s disease . This compound improves mitochondrial enzyme complex activity, reduces oxidative damage, and modulates the expression of apoptotic factors such as caspase-3 and transcription factors like NF-κB/p65 . These effects contribute to its neuroprotective properties and its ability to improve cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the COX and 5-LOX pathways, thereby reducing the levels of inflammatory prostaglandins and leukotrienes . This dual inhibition mechanism is unique and contributes to its anti-inflammatory and analgesic properties. This compound also interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its antiallodynic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown stability and sustained efficacy in reducing inflammation and pain over extended periods . Long-term studies have demonstrated that this compound maintains its anti-inflammatory and analgesic effects without significant degradation . Its effects on cellular function may vary depending on the duration of treatment and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown significant anti-inflammatory and analgesic effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances . The optimal dosage for therapeutic effects without adverse reactions needs to be carefully determined in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of COX and 5-LOX enzymes . This inhibition affects the production of pro-inflammatory mediators and modulates metabolic reactions such as vasodilation, platelet aggregation, and cytokine release . This compound also influences the levels of oxidative and inflammatory metabolites, contributing to its overall therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical properties, allowing it to accumulate in target tissues where it exerts its therapeutic effects

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is known to localize in mitochondria and other cellular compartments where it modulates enzyme activities and cellular processes . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic efficacy .

Preparation Methods

Licofelone is synthesized through a series of chemical reactions. One of the key steps involves the Friedel-Crafts acylation of a precursor compound with oxalyl chloride, followed by a Wolff-Kishner reduction using hydrazine hydrate . This synthetic route is crucial for producing this compound in a laboratory setting. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Licofelone undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions can modify the molecule’s structure, impacting its activity as a COX/LOX inhibitor.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Licofelone is unique in its dual inhibition of COX and LOX, setting it apart from other anti-inflammatory drugs that typically target only one of these pathways. Similar compounds include:

This compound’s ability to inhibit both COX and LOX makes it a promising candidate for reducing inflammation with potentially fewer side effects compared to single-pathway inhibitors .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXGRJVZSAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166154
Record name Licofelone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes.
Record name Licofelone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

156897-06-2
Record name Licofelone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156897-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Licofelone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licofelone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Licofelone
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Record name 156897-06-2
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Record name LICOFELONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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